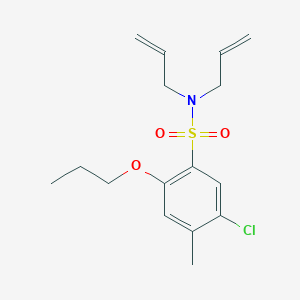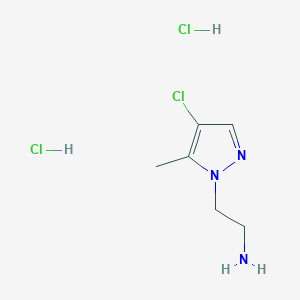
2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.53 . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 3 chlorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride are not detailed in the search results, beyond its molecular formula and weight .Applications De Recherche Scientifique
Crystallographic and Structural Analysis
The compound 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine; dihydrochloride has been utilized in crystallographic studies to understand molecular structures. For example, Aydın et al. (2017) investigated the crystal and electronic structure of a related compound, highlighting the importance of such studies in understanding molecular interactions and geometries, which are crucial in the development of new materials and drugs (Aydın et al., 2017).
Chemical Synthesis and Reactions
The compound is also an integral part of various synthetic routes for creating novel chemical entities. Ahmed et al. (2006) described the synthesis of novel compounds through reactions involving a related pyrazolone, showcasing how such chemicals serve as pivotal intermediates in the creation of potentially therapeutic agents (Ahmed et al., 2006).
Biological and Biomedical Research
In the realm of biomedical research, such compounds have been investigated for their binding interactions with biological macromolecules. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including a related ethanamine compound, and studied their DNA binding, nuclease activity, and cytotoxicity, highlighting the compound's potential application in developing therapeutic agents (Kumar et al., 2012).
Propriétés
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.2ClH/c1-5-6(7)4-9-10(5)3-2-8;;/h4H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNQAQHNNRNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


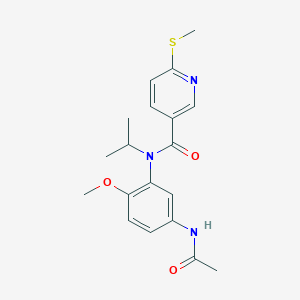
![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)
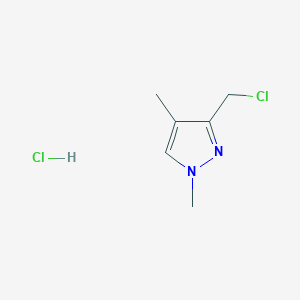



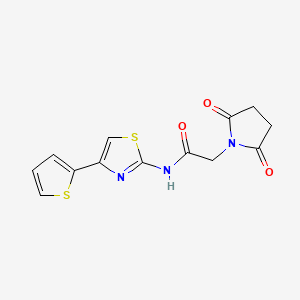
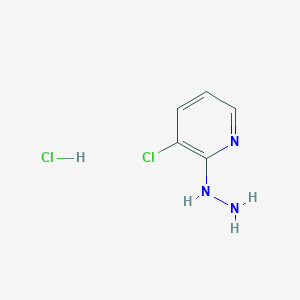
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)

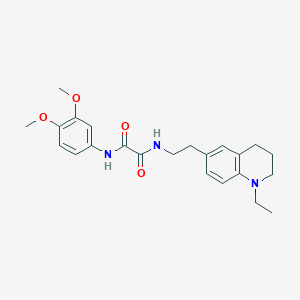
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
